Ethylbenzene-d5

Descripción general

Descripción

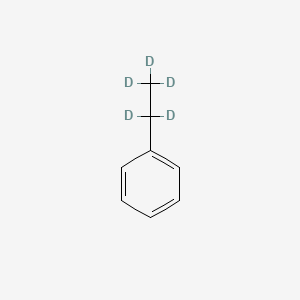

Ethylbenzene-d5, also known as Ethyl (benzene-d5), is a stable isotope with the linear formula C6D5C2H5 . It is a labelled analogue of Ethylbenzene, which belongs to the class of organic compounds known as benzene and substituted derivatives . It is found in natural products such as coal tar and petroleum and is also found in manufactured products such as inks, insecticides, and paints .

Synthesis Analysis

The synthesis of benzene derivatives like Ethylbenzene-d5 often involves the effect of directing groups and the order of reactions can change the products produced . A general procedure for the synthesis involves charging a Schlenk flask with an appropriate amount of complex and the corresponding bromo, chloro, fluoro or iodo arene .

Molecular Structure Analysis

The molecular structure of Ethylbenzene-d5 consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached . The molecular weight is 111.20 g/mol .

Chemical Reactions Analysis

A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of Ethylbenzene . The model is used to compute the time profiles of Ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid . The dehydrogenation of Ethylbenzene to styrene is a highly important industrial reaction and the focus of significant research .

Physical And Chemical Properties Analysis

Ethylbenzene-d5 exhibits a range of physical and chemical properties that contribute to its versatility in various industrial applications . It is a clear, colorless liquid with a gasoline-like odor . It is less dense than water and its vapors are heavier than air . Ethylbenzene-d5 is insoluble in water, but it’s soluble in most organic solvents .

Aplicaciones Científicas De Investigación

Remediation of Ethylbenzene Contaminated Soil

Ethylbenzene-d5 is used in studies related to the remediation of ethylbenzene contaminated soil . In one such study, a self-developed one-dimensional Soil Vapor Extraction (SVE) system model was used to evaluate the influence of main factors on the efficiency of SVE . The results of this study can provide ideas to improve the efficiency of SVE .

Catalytic Oxidation of Ethylbenzene

Ethylbenzene-d5 is used in the catalytic oxidation of ethylbenzene . A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of ethylbenzene . The model is used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .

Production of Styrene

Ethylbenzene is a very important organic compound mainly used as feedstock to produce styrene . A process capable of producing 80,000 tons of ethylbenzene using benzene has been developed .

Mecanismo De Acción

Target of Action

Ethylbenzene-d5, also known as Ethyl-d5-benzene, is a deuterium-labeled version of Ethylbenzene It’s known that ethylbenzene and its derivatives can have effects on the central nervous system .

Mode of Action

A study suggests that there is a non-genotoxic mechanism of action of ethylbenzene, providing evidence that mitochondria-mediated apoptosis could be responsible for certain effects .

Biochemical Pathways

Ethylbenzene-d5 is involved in the anaerobic degradation of ethylbenzene, which is of environmental concern and biochemical interest due to toxicity and novel reactions . The denitrifying strain EbN1 is unique in anaerobically degrading both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . Anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .

Pharmacokinetics

The compound’s boiling point is 136 °c (lit) and its density is 0908 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that ethylbenzene and its derivatives can have effects on the central nervous system . It’s also suspected of causing cancer if inhaled, swallowed, or in contact with skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylbenzene-d5. It’s a highly flammable liquid and vapor . It’s harmful if inhaled and may be fatal if swallowed and enters airways . It’s recommended to handle it only outdoors or in a well-ventilated area, away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Safety and Hazards

Ethylbenzene-d5 is a flammable liquid and vapor . It is harmful if inhaled and suspected of causing cancer . Prolonged exposure to Ethylbenzene can cause a range of health issues . Short-term exposure can lead to eye and throat irritation, dizziness, and respiratory issues . Chronic exposure has been associated with hearing loss and damage to the liver and kidneys .

Propiedades

IUPAC Name |

1,1,2,2,2-pentadeuterioethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-ZBJDZAJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942443 | |

| Record name | (~2~H_5_)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylbenzene-d5 | |

CAS RN |

20302-26-5, 38729-11-2 | |

| Record name | Benzene-d5, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020302265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 38729-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

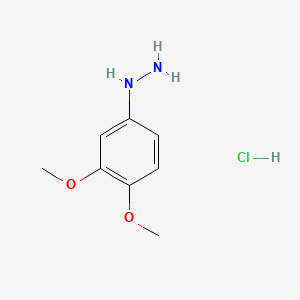

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)